
硫酸四氨合铜(2+)
描述
Tetraamminecopper(II) sulfate, also known as cuprammonium(II) sulfate, is a salt with the formula [Cu(NH3)4]SO4·H2O . This dark blue to purple solid is a salt of the metal complex [Cu(NH3)4(H2O)]2+ . It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
Synthesis Analysis
This compound can be prepared by adding a concentrated solution of ammonia to a saturated aqueous solution of copper sulfate pentahydrate followed by precipitation of the product with ethanol or isopropanol . The balanced equation for the synthesis is: 4 NH3 + CuSO4·5H2O → [Cu(NH3)4]SO4·H2O + 4 H2O .Molecular Structure Analysis
The solid-state structure of tetraamminecopper(II) sulfate monohydrate confirms that the compound is a salt. The complex cation is [Cu(NH3)4(H2O)]2+, which has a square pyramidal geometry . The Cu-N and Cu-O bond lengths are about 210 and 233 pm, respectively, as determined by X-ray crystallography .Chemical Reactions Analysis
The deep blue crystalline solid tends to hydrolyze and evolve (release) ammonia upon standing in air . It is fairly soluble in water. The brilliant dark blue-violet color of tetraamminecopper(II) sulfate solution is due to the presence of [Cu(NH3)4]2+ . Often, the dark blue-violet color is used as a positive test to verify the presence of Cu2+ in a solution .Physical And Chemical Properties Analysis
Tetraamminecopper(II) sulfate is a dark blue-purple solution or crystals with an odor of ammonia . It has a density of 1.81 g/cm3 and is soluble in water (18.5 g/100 g at 21.5 °C) . Its molar mass is 245.79 g/mol .科学研究应用
Environmental Science: Wastewater Treatment
Tetraamminecopper(2+) sulfate has been utilized as a modifying agent for activated carbon in wastewater treatment processes. It enhances the adsorption capacity of activated carbon for the removal of heavy metals like nickel from wastewater . This application is crucial for mitigating environmental pollution and protecting aquatic ecosystems.
Material Science: Production of Cellulose Fibers
In material science, this compound is closely related to Schweizer’s reagent and plays a significant role in the production of cellulose fibers, which are essential for creating rayon . The ability to form strong yet flexible fibers makes it valuable for the textile industry.
Industrial Processes: Battery Manufacturing
Tetraamminecopper(2+) sulfate finds its application in battery manufacturing due to its electrochemical properties. It serves as a high-purity salt that can be used in various stages of battery component preparation .
Analytical Methods: Colorimetric Analysis
The compound’s distinctive dark blue-violet color is used in analytical chemistry as a positive test to verify the presence of Cu2+ ions in solutions. This application is particularly useful in colorimetric analysis for detecting and quantifying copper content .
Medical Research: Radiolysis Studies
Although not directly used in medical treatments, tetraamminecopper(2+) sulfate has been studied in medical research for its potential in radiolysis, which could have implications for understanding radiation effects on biological systems .
Chemistry: Catalyst in Organic Reactions
In the field of chemistry, tetraamminecopper(2+) sulfate acts as a catalyst in various organic reactions, including oxidative cycloaddition of azides with olefins and click reactions. These reactions are fundamental in synthesizing a wide range of organic compounds .
Dyeing and Printing Fabrics
Due to its vibrant color, tetraamminecopper(2+) sulfate is used to dye fabrics, providing a range of blue to purple hues. This application is significant in the fashion and textile industries .
Pesticide Formulation
Lastly, it is used in the formulation of pesticides. Its copper content plays a role in controlling plant diseases and serving as a fungicide .
作用机制
Target of Action
Tetraamminecopper(2+) sulfate, also known as copper;azanide;sulfuric acid, is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ . The primary target of this compound is Xanthine dehydrogenase/oxidase , an enzyme that plays a crucial role in the oxidative metabolism of purines.
Mode of Action
It is known that the compound forms a complex with the enzyme xanthine dehydrogenase/oxidase, potentially altering its function .
Biochemical Pathways
The biochemical pathways affected by Tetraamminecopper(2+) sulfate are related to the metabolism of purines. By interacting with Xanthine dehydrogenase/oxidase, the compound may influence the oxidative metabolism of purines, which are key components of nucleic acids .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with xanthine dehydrogenase/oxidase could potentially lead to changes in the metabolism of purines and thus affect the synthesis of nucleic acids .
Action Environment
The action of Tetraamminecopper(2+) sulfate can be influenced by environmental factors. For instance, the compound tends to hydrolyze and evolve ammonia upon standing in air . This could potentially affect its stability and efficacy.
安全和危害
属性
IUPAC Name |
copper;azanide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFZJJIFGGDFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH10N4O4S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraamminecopper(2+) sulfate | |
CAS RN |
14283-05-7 | |
| Record name | Copper ammine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

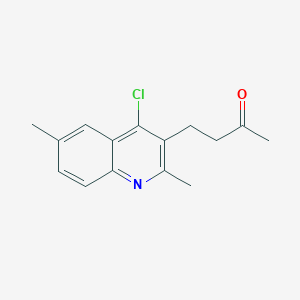
![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)
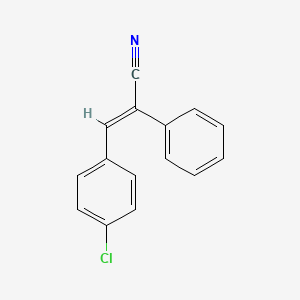


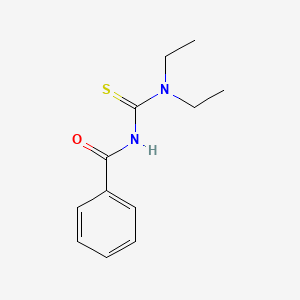
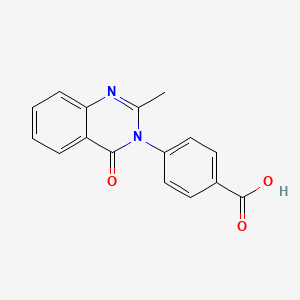

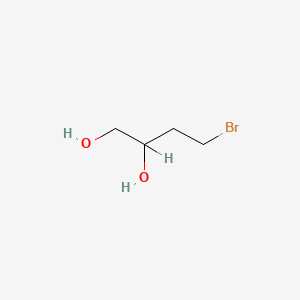

![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)
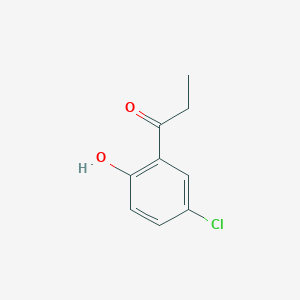

silane](/img/structure/B1593584.png)